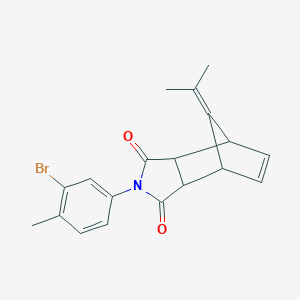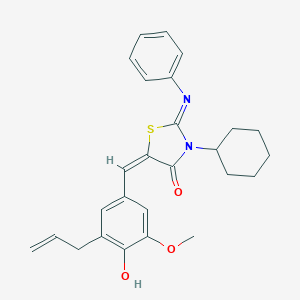![molecular formula C21H17Cl2FN4O2S B301349 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B301349.png)
7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the family of purine derivatives. It is a potent inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to an increase in cGMP levels, resulting in relaxation of smooth muscle cells and vasodilation, which is the basis for its use in the treatment of erectile dysfunction (ED).
Mecanismo De Acción
The mechanism of action of 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of this compound. This compound is responsible for the degradation of cGMP, which is an important signaling molecule in the body. By inhibiting this compound, the levels of cGMP increase, leading to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit this compound. The increase in cGMP levels leads to relaxation of smooth muscle cells and vasodilation, which is the basis for its use in the treatment of ED. It has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its potency and specificity as a this compound inhibitor. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for research on 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. These include:
1. Further studies on its potential therapeutic applications in other areas, such as pulmonary hypertension and heart failure.
2. Investigation of its anti-inflammatory and anti-fibrotic effects in other disease models.
3. Development of new synthetic methods that are more efficient and cost-effective.
4. Studies on its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its use in clinical settings.
5. Exploration of its potential use in combination with other drugs for synergistic effects.
Métodos De Síntesis
The synthesis of 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves a series of chemical reactions. The starting material is 2,6-diaminopurine, which is reacted with 3-chlorobenzyl chloride to form 7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This intermediate is then reacted with 2-chloro-4-fluorobenzyl mercaptan in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
Apart from its use in the treatment of ED, 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential therapeutic applications in other areas. For example, it has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung disease. It has also been studied for its potential use in the treatment of pulmonary hypertension and heart failure.
Propiedades
Fórmula molecular |
C21H17Cl2FN4O2S |
|---|---|
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
8-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H17Cl2FN4O2S/c1-26-18-17(19(29)27(2)21(26)30)28(10-12-4-3-5-14(22)8-12)20(25-18)31-11-13-6-7-15(24)9-16(13)23/h3-9H,10-11H2,1-2H3 |
Clave InChI |
LVKNPZZGFKKQEB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC(=CC=C4)Cl |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301266.png)
![Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301270.png)
![1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301271.png)

![17-(3-Bromo-4-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301274.png)

![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B301281.png)
![3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301282.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B301288.png)